molecular formula C21H27ClN2O2 B5957316 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B5957316
M. Wt: 374.9 g/mol
InChI Key: OGCOTXURLWEUEW-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a 3-ethoxy-4-methoxybenzyl group

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c1-3-26-21-14-17(8-9-20(21)25-2)15-23-10-12-24(13-11-23)16-18-6-4-5-7-19(18)22/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCOTXURLWEUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-ethoxy-4-methoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the selected benzyl chlorides. This involves the reaction of piperazine with 2-chlorobenzyl chloride and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-80°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl rings can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures (60-80°C).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, ethers, or other substituted derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-chlorobenzyl)-4-benzylpiperazine: Lacks the ethoxy and methoxy groups, resulting in different chemical and biological properties.

    1-(2-chlorobenzyl)-4-(3-methoxybenzyl)piperazine: Similar structure but lacks the ethoxy group, leading to variations in reactivity and applications.

    1-(2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with different substitution patterns on the benzyl ring.

Uniqueness: 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides opportunities for diverse chemical modifications and exploration of new properties.

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